1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate
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Overview
Description
(4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives This compound is characterized by its unique structural features, including a tert-butyl group, an ethyl group, and a benzyl group attached to an octahydro-pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-b]pyridine core.
Introduction of Functional Groups: The tert-butyl, ethyl, and benzyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.
Oxidation and Esterification: The final steps involve oxidation to introduce the oxo group and esterification to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate: is similar to other pyrrolopyridine derivatives, such as:
Uniqueness
The uniqueness of (4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate lies in its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H30N2O5 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate |
InChI |
InChI=1S/C22H30N2O5/c1-5-28-19(26)22-15-23(13-16-9-7-6-8-10-16)14-17(22)24(12-11-18(22)25)20(27)29-21(2,3)4/h6-10,17H,5,11-15H2,1-4H3/t17-,22+/m0/s1 |
InChI Key |
LTSURGBROHPJHY-HTAPYJJXSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CN(C[C@@H]1N(CCC2=O)C(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C12CN(CC1N(CCC2=O)C(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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